molecular formula C15H17NO2 B11872290 Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate CAS No. 152712-40-8

Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate

Cat. No.: B11872290
CAS No.: 152712-40-8
M. Wt: 243.30 g/mol
InChI Key: DKTKZEDDLPYXAW-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate is a complex organic compound with the molecular formula C15H17NO2 and a molecular weight of 243.3 g/mol . This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate typically involves cycloaddition reactions, which are atom-economical and considered green reactions . One common method involves the use of indole as a building block in cycloaddition reactions to construct the azepinoindole framework . The reaction conditions often include the use of catalysts such as phosphoric acid and various dienes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of scalable and efficient cycloaddition reactions would be essential for industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate involves its interaction with various molecular targets and pathways. The indole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The specific pathways involved depend on the particular application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate is unique due to its specific structural features and the presence of the ethyl ester group, which can influence its reactivity and biological activity . This compound’s unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

152712-40-8

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

ethyl 1-azatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraene-3-carboxylate

InChI

InChI=1S/C15H17NO2/c1-2-18-15(17)13-10-16-9-4-3-6-11-7-5-8-12(13)14(11)16/h5,7-8,10H,2-4,6,9H2,1H3

InChI Key

DKTKZEDDLPYXAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2CCCCC3=C2C1=CC=C3

Origin of Product

United States

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